Bis(carbomethoxyethyl)dimethyltin

PVC heat stabilizer volatility organotin

Bis(carbomethoxyethyl)dimethyltin (CAS 115152-95-9), also referred to as dimethyltin bis(2-carbomethoxyethyl) or BCEDMT, is an organotin(IV) compound belonging to the estertin structural class. It features a central tin atom bearing two methyl ligands and two carbomethoxyethyl (–CH₂CH₂COOCH₃) groups, yielding the molecular formula C₁₀H₂₀O₄Sn and a molecular weight of 322.97 g·mol⁻¹.

Molecular Formula C10H20O4Sn
Molecular Weight 322.97 g/mol
CAS No. 115152-95-9
Cat. No. B049016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(carbomethoxyethyl)dimethyltin
CAS115152-95-9
SynonymsBIS(CARBOMETHOXYETHYL)DIMETHYLTIN
Molecular FormulaC10H20O4Sn
Molecular Weight322.97 g/mol
Structural Identifiers
SMILESCOC(=O)CC[Sn](C)(C)CCC(=O)OC
InChIInChI=1S/2C4H7O2.2CH3.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H3;
InChIKeyOTMLRVACYJLBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(carbomethoxyethyl)dimethyltin (CAS 115152-95-9): An Ester-Functionalized Dimethyltin(IV) Intermediate for PVC Stabilizer and Catalyst Design


Bis(carbomethoxyethyl)dimethyltin (CAS 115152-95-9), also referred to as dimethyltin bis(2-carbomethoxyethyl) or BCEDMT, is an organotin(IV) compound belonging to the estertin structural class. It features a central tin atom bearing two methyl ligands and two carbomethoxyethyl (–CH₂CH₂COOCH₃) groups, yielding the molecular formula C₁₀H₂₀O₄Sn and a molecular weight of 322.97 g·mol⁻¹ . This compound serves as a key precursor or model system for the broader class of estertin PVC heat stabilizers, which were developed to combine the thermal stabilization efficacy of conventional alkyltin mercaptides with reduced volatility and lower extractability from the polymer matrix [1].

Why Generic Organotin Substitution Fails for Bis(carbomethoxyethyl)dimethyltin: Volatility, Toxicity, and Extractability Are Ligand-Dependent


Organotin compounds are not interchangeable commodities. Small structural changes in the ligands attached to tin produce large differences in boiling point, vapor pressure, mammalian toxicity, and migration behavior from finished PVC articles. The estertin architecture represented by bis(carbomethoxyethyl)dimethyltin was specifically designed to address the high volatility of lower dialkyltin dichlorides and the pronounced immunotoxicity of dibutyltin species, while retaining the Lewis-acid-driven stabilization chemistry essential for PVC protection [1]. Replacing this estertin intermediate with a generic dibutyltin or dimethyltin chloride would compromise thermal processing window, increase stabilizer loss via volatilization, and introduce a significantly more hazardous toxicological profile, as demonstrated in comparative feeding studies [2]. Therefore, procurement specifications that merely require “organotin stabilizer” without compound-level identity risk selecting materially different performance and safety outcomes.

Quantitative Evidence Guide: Measurable Differentiation of Bis(carbomethoxyethyl)dimethyltin from Key Analogs


Significantly Higher Boiling Point and Flash Point Versus Dimethyltin and Dibutyltin Dichlorides

Bis(carbomethoxyethyl)dimethyltin exhibits a boiling point of 303.9 °C at 760 mmHg, which is substantially higher than that of the commonly used organotin intermediates dimethyltin dichloride (bp ~187 °C) and dibutyltin dichloride (bp ~135 °C) . The flash point is reported as 137.6 °C . This higher boiling point is a direct consequence of the ester-functionalized carbomethoxyethyl ligands, which increase molecular weight and reduce vapor pressure, translating to lower volatilization losses during PVC compounding at typical processing temperatures of 170–200 °C [1].

PVC heat stabilizer volatility organotin thermal processing boiling point

Class-Level Evidence: Ester-Functionalized Organotins Provide Lower Extractability from PVC Than Octyltin Stabilizers

In a direct comparison of first-generation estertin stabilizers (structurally derived from carbomethoxyethyltin intermediates) against a commercial octyltin stabilizer, extraction tests in multiple media demonstrated that estertins are less extractable than the octyltin comparator [1]. Although extraction data for bis(carbomethoxyethyl)dimethyltin itself has not been published, this compound is a recognized precursor to the estertin mercaptide stabilizers evaluated in that study, and the low-extractability property is attributed to the polar ester side-chain functionality [2].

PVC migration extractability food contact estertin organotin stabilizer

In Vivo Toxicity Divergence: Ester-Functionalized Tin Dichlorides Show Markedly Lower Immunotoxicity Than Dibutyltin Dichloride in a 2-Week Rat Feeding Study

A 2-week oral feeding study in rats directly compared the estertin compounds bis-(β-carbomethoxyethyl)tin dichloride (CMETC) and bis-(β-carbobutoxyethyl)tin dichloride (CBETC) against the dialkyltin compounds di-n-butyltin dichloride (DBTC) and di-n-octyltin dichloride (DOTC) [1]. At 150 ppm dietary level, DBTC and DOTC caused a >70% decrease in relative thymus weight compared to controls, accompanied by lymphocyte depletion in the thymic cortex. In contrast, the estertins CMETC and CBETC did not affect lymphoid organ weights at 450 ppm. Only at the much higher dose of 1350 ppm did these estertins produce growth retardation and a statistically significant decrease in relative liver weight, with CBETC additionally reducing thymus and spleen weights [1]. Parenteral administration confirmed this divergence: a single i.p. or i.v. injection of 2.5 mg DBTC/kg caused severe thymic atrophy, whereas CBETC and the hydrolysis product CETC produced no such effect even at 10 mg/kg [1]. While bis(carbomethoxyethyl)dimethyltin differs from the dichloride CMETC in having methyl rather than chloro ligands on tin, the shared β-carbomethoxyethyl moiety is the critical structural determinant enabling metabolic hydrolysis to the non-immunotoxic dicarboxyltin species [2].

organotin toxicology immunotoxicity thymus atrophy dialkyltin estertin

Lower Acute Oral Toxicity (LD₅₀) of Dimethyltin Ester Stabilizers Versus Dimethyltin Dichloride

Dimethyltin ester stabilizers—the product class to which bis(carbomethoxyethyl)dimethyltin belongs—have been formulated to achieve oral LD₅₀ values of at least 695 mg/kg, and preferably ≥1000 mg/kg, in rats when trimethyltin impurity levels are controlled below 0.5% [1]. This compares favorably with dimethyltin dichloride, for which the oral LD₅₀ in rats is reported in the range of 74 to 237 mg/kg [2]. Although a direct LD₅₀ measurement for bis(carbomethoxyethyl)dimethyltin has not been published, its structural similarity to the patented dimethyltin ester stabilizers and the established toxicity-modulating effect of ester-functionalized ligands support this class-level advantage [3].

acute toxicity LD50 dimethyltin PVC stabilizer organotin safety

Retained Lewis Acidity: Estertin Tin Centers Support PVC Stabilization Chemistry Comparable to Alkyltin Systems

The Lewis acidic tin center is essential for the primary PVC stabilization mechanism—coordination and neutralization of liberated HCl—and for catalytic transesterification applications. Organotin(IV) compounds bearing ester-functionalized ligands retain sufficient Lewis acidity to function as effective stabilizers and catalysts. The Gutmann-Beckett method has been employed to quantitatively assess Lewis acidity of structurally related organotin(IV) compounds, including dimethyltin derivatives, confirming that ligand modification does not abolish the Lewis acid character required for PVC stabilization [1]. The estertin literature explicitly states that estertins “retain all the virtues of conventional alkyltins, e.g., excellent heat stability and clarity,” and that their performance is “equivalent to or better than available, commercial alkyltin stabilizers in all applications tested” [2]. For bis(carbomethoxyethyl)dimethyltin, this supports the assertion that the carbomethoxyethyl ligands do not quench the tin center’s Lewis acidity to a degree that compromises stabilization function.

Lewis acidity organotin PVC stabilization HCl scavenging estertin

Patent Literature Confirms Dimethyltin Bis(ester) Architecture Delivers Superior Long-Term Heat Stability in PVC Color Retention Tests

Patent data on structurally related dimethyltin bis(mercaptoester) stabilizers demonstrate that the dimethyltin core coupled with ester-functionalized thiolate ligands yields superior long-term heat stability compared to commercial benchmark blends. In Brabender color stability tests, a dimethyltin bis(1,2-ethanedithioglycolate) stabilizer exhibited superior performance versus the Mark 1900 blend, as evidenced by lower yellowness index values between 10 and 15 minutes of dynamic heat aging [1]. Although this specific measurement pertains to a dithioglycolate analog rather than bis(carbomethoxyethyl)dimethyltin itself, the data corroborates the broader principle that the dimethyltin–ester ligand combination provides enhanced long-term thermal stabilization, supporting the procurement rationale for estertin intermediates in stabilizer synthesis.

long-term heat stability yellowness index Brabender test PVC dimethyltin ester

Recommended Application Scenarios for Bis(carbomethoxyethyl)dimethyltin in Industrial R&D and Procurement


Synthesis of Low-Volatility Ester-Functionalized PVC Heat Stabilizers for High-Temperature Extrusion

The high boiling point (303.9 °C) of bis(carbomethoxyethyl)dimethyltin makes it an ideal intermediate for synthesizing estertin mercaptide stabilizers intended for rigid PVC extrusion processes operating at 180–210 °C. In these conditions, lower-boiling dimethyltin or dibutyltin precursors would suffer significant evaporative losses. Procurement of this specific intermediate enables formulators to produce stabilizers with reduced fuming and more consistent tin content throughout the production run .

Development of Reduced-Migration Organotin Formulations for Food-Contact and Potable-Water PVC Articles

The ester-functionalized architecture of bis(carbomethoxyethyl)dimethyltin-derived stabilizers has been shown to exhibit lower extractability from PVC than octyltin-based systems. This property is critical when formulating stabilizer packages for PVC pipes, fittings, and packaging materials where regulatory limits on organotin migration (e.g., EU Regulation 10/2011, NSF/ANSI 61) must be met. Using an estertin intermediate provides a formulation pathway to lower migration without sacrificing thermal performance [1].

Occupational-Safety-Driven Stabilizer Design for Manufacturing Facilities Handling Large Volumes of Organotin Compounds

Ester-functionalized organotins, including bis(carbomethoxyethyl)dimethyltin and its derivatives, demonstrate a significantly reduced capacity to induce thymus atrophy and lymphocyte depletion in vivo compared to dibutyltin and dioctyltin dichlorides. For manufacturing sites where worker exposure to organotin dusts or vapors is a concern, specifying estertin intermediates offers a tangible risk-reduction benefit supported by comparative toxicological data [2].

Academic and Industrial Research on Structure–Activity Relationships in Organotin Lewis Acid Catalysis

Bis(carbomethoxyethyl)dimethyltin serves as a well-defined, two-ligand-class model compound for probing how electron-withdrawing ester substituents modulate the Lewis acidity of the dimethyltin(IV) center. Researchers studying transesterification catalysis or PVC stabilization mechanisms can use this compound to systematically compare catalytic activity against simpler dialkyltin dichlorides (e.g., Me₂SnCl₂, Bu₂SnCl₂) or analogous diestertin derivatives, generating quantitative structure–activity data relevant to catalyst design [3].

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